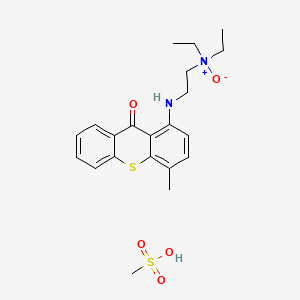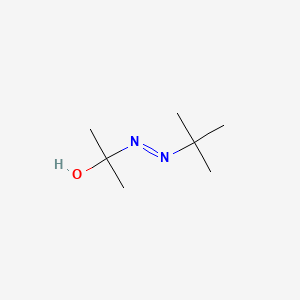![molecular formula C22H20Cl2N4 B1675415 2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine CAS No. 890087-21-5](/img/structure/B1675415.png)
2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine
Overview
Description
Scientific Research Applications
LUF6000 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study allosteric modulation of G protein-coupled receptors.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and other conditions.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
LUF6000 exerts its effects by modulating the A3 adenosine receptor, a G protein-coupled receptor involved in various physiological processes. The compound enhances the efficacy of agonists at this receptor by binding to an allosteric site, which increases the receptor’s affinity for its endogenous ligand, adenosine. This modulation leads to downstream effects on signaling pathways, including the inhibition of inflammatory cytokines and the regulation of immune responses .
Biochemical Analysis
Biochemical Properties
LUF6000 plays a crucial role in biochemical reactions by enhancing the efficacy of agonists at the A3 adenosine receptor. It interacts with various enzymes, proteins, and biomolecules, including the A3AR, which is a G protein-coupled receptor. LUF6000 enhances the binding affinity of the endogenous ligand adenosine to the A3AR, leading to increased receptor activation . This interaction is characterized by an allosteric modulation mechanism, where LUF6000 binds to a site distinct from the orthosteric ligand binding site, thereby altering the receptor’s conformation and enhancing its activity .
Cellular Effects
LUF6000 exerts significant effects on various cell types and cellular processes. It has been shown to modulate gene expression, cell signaling pathways, and cellular metabolism. In HL-60 cells, LUF6000 upregulates both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . Additionally, it enhances the efficacy of A3AR agonists, leading to increased intracellular calcium levels and cAMP production . These effects contribute to the compound’s anti-inflammatory properties and its potential therapeutic applications in inflammatory diseases .
Molecular Mechanism
The molecular mechanism of LUF6000 involves its binding to the A3 adenosine receptor, where it acts as a positive allosteric modulator. This binding increases the receptor’s affinity for adenosine, thereby enhancing the receptor’s activation and downstream signaling pathways . LUF6000 has been shown to convert certain A3AR antagonists into agonists, further demonstrating its unique allosteric modulation properties . The compound’s effects on gene expression and signaling proteins, such as PI3K, IKK, IκB, Jak-2, and STAT-1, result in decreased levels of NF-κB, a key mediator of inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LUF6000 have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it maintains its allosteric enhancement properties over extended periods . Long-term studies have shown that LUF6000 can induce sustained anti-inflammatory effects in various cell models, with minimal degradation observed . These findings suggest that LUF6000 is a stable compound with long-lasting effects on cellular function.
Dosage Effects in Animal Models
The effects of LUF6000 vary with different dosages in animal models. Studies have shown that the compound induces anti-inflammatory effects in experimental models of arthritis and liver inflammation at specific dosages . Higher doses of LUF6000 have been associated with increased efficacy, but also with potential toxic effects, such as alterations in white blood cell counts and neutrophil levels . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
LUF6000 is involved in various metabolic pathways, particularly those related to inflammation and immune responses. The compound interacts with enzymes and cofactors that modulate eicosanoid metabolism, such as PPAR . Pathway analysis has identified critical signaling molecules, including IL-6 and IL-17, that are regulated by LUF6000 . These interactions contribute to the compound’s overall effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, LUF6000 is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the A3 adenosine receptor, which is expressed in various cell types . LUF6000’s ability to enhance receptor activation and signaling pathways further affects its distribution within cells and tissues .
Subcellular Localization
LUF6000’s subcellular localization is primarily associated with the A3 adenosine receptor, which is found in the plasma membrane and intracellular compartments . The compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific cellular compartments . These localization patterns are crucial for LUF6000’s ability to modulate receptor activity and downstream signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LUF6000 involves the formation of the imidazoquinoline core structure, followed by the introduction of the cyclohexyl and dichlorophenyl groups. The key steps include:
Formation of the Imidazoquinoline Core: This is typically achieved through a cyclization reaction involving an appropriate precursor.
Introduction of Substituents: The cyclohexyl and dichlorophenyl groups are introduced via nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for LUF6000 are not extensively documented, the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
LUF6000 primarily undergoes:
Substitution Reactions: Involving the replacement of hydrogen atoms with other substituents.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted derivatives of LUF6000, while oxidation and reduction reactions can lead to changes in the functional groups present on the molecule .
Comparison with Similar Compounds
LUF6000 is unique in its ability to act as an allosteric modulator of the A3 adenosine receptor. Similar compounds include:
LUF6000 stands out due to its specific allosteric modulation properties, which make it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4/c23-16-11-10-14(12-17(16)24)25-22-20-19(15-8-4-5-9-18(15)26-22)27-21(28-20)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJVRSIGHHSDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)NC5=CC(=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470994 | |
| Record name | LUF6000 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890087-21-5 | |
| Record name | LUF6000 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: LUF6000 is a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR) [, , , , , , , ]. Unlike agonists that directly activate the receptor, LUF6000 enhances the binding and signaling of the endogenous agonist, adenosine, to the A3AR [, , , , , , , ]. This interaction ultimately leads to downstream effects like the modulation of signaling proteins such as PI3K, IKK, IκB, Jak-2, and STAT-1, ultimately decreasing the levels of NF-κB, a key mediator of inflammatory responses [].
A: LUF6000's mechanism as a PAM offers potential advantages over direct agonists. It acts selectively in areas with elevated adenosine levels, such as inflamed tissues or tumor microenvironments []. This targeted action could potentially minimize off-target effects associated with systemic A3AR activation.
A: Studies using molecular modeling and mutagenesis revealed that LUF6000 binds to an extrahelical, lipid-facing pocket distinct from the orthosteric site where adenosine binds []. This allosteric site is located within a region encompassing transmembrane domains 1 and 7, as well as helix 8 of the A3AR [].
A: Molecular modeling suggests that the planar 1H-imidazo[4,5-c]quinolinamine ring system of LUF6000 participates in π-π stacking interactions with tyrosine residues (Y2847.55 and Y2938.54) in the binding pocket []. Additionally, the exocyclic amine of LUF6000 forms a crucial hydrogen bond with Y2847.55 []. Replacing these amine groups with heteroatoms lacking hydrogen bonding capability significantly reduces allosteric enhancement, highlighting their importance for LUF6000's activity [].
A: Interestingly, the allosteric effects of LUF6000 are species-dependent [, , , ]. While it demonstrates potent enhancing activity with canine and rabbit A3ARs, it shows little to no effect on mouse or rat A3ARs []. This species-dependent pharmacology underscores the importance of careful species selection in preclinical research.
A: Yes, structure-activity relationship (SAR) studies involving modifications at the 4-amino and 2 positions of LUF6000 have been conducted []. These modifications aimed to enhance the compound's allosteric effects. Several derivatives demonstrated increased potentiation of agonist efficacy and decreased agonist dissociation rates, indicating successful optimization [].
A: LUF6000 exhibits anti-inflammatory effects in several animal models. It has demonstrated efficacy in rat models of adjuvant-induced arthritis and monoiodoacetate-induced osteoarthritis []. Additionally, LUF6000 effectively reduced inflammation in a mouse model of concanavalin A-induced liver inflammation [].
A: While LUF6000 shows promise, challenges remain. Its species-dependent activity necessitates careful consideration in preclinical studies [, , , ]. Thorough investigation of its pharmacokinetic properties, potential off-target effects, and long-term safety profile is crucial for its translational development.
ANone: LUF6000 is currently in the preclinical research phase. Further research, including extensive in vivo studies and toxicology assessments, is needed before it can advance to clinical trials.
A: Future research should focus on optimizing the pharmacokinetic properties of LUF6000 and developing derivatives with improved potency and selectivity []. Understanding the precise molecular mechanisms underlying its species-dependent activity is crucial [, , ]. Exploring its therapeutic potential in other disease models, particularly those characterized by localized inflammation or immune dysregulation, could pave the way for novel therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


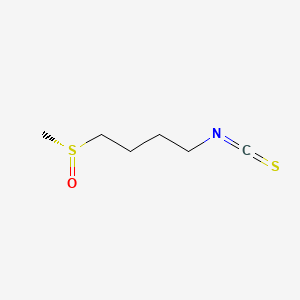
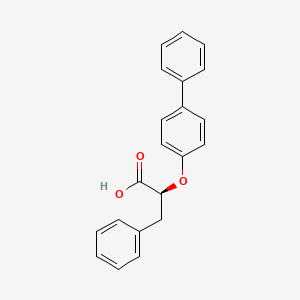
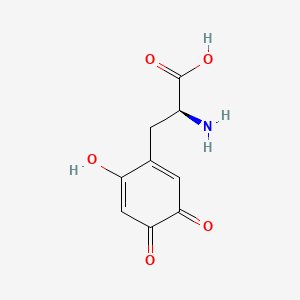
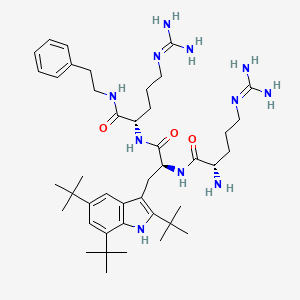
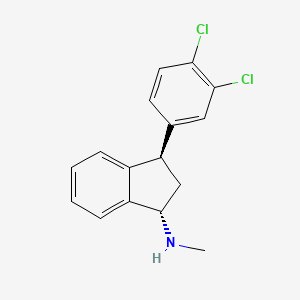
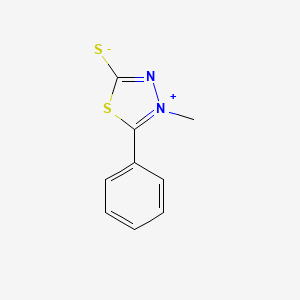
![4-{[4,4-Bis(4-fluorophenyl)butyl]amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B1675340.png)
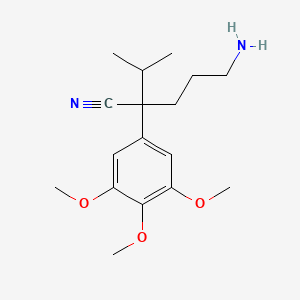
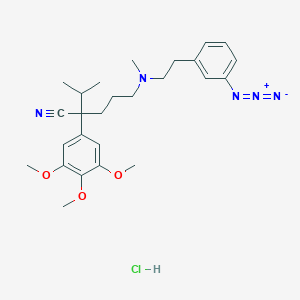
![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)
![Propanenitrile, 2-[(1,1-dimethylethyl)azo]-2-methyl-](/img/structure/B1675345.png)
